Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride
Description
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine hydrochloride is a structurally complex compound featuring a spirocyclic system that integrates a bicyclo[2.2.1]heptane (norbornane) framework fused with a cyclobutane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Commercial availability is evidenced by its listing across 15 global suppliers, including Dymes Pharmachem Ltd. (India) and EMD Biosciences, Inc. (USA) .
Propriétés
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-7-9-5-11(6-9)4-8-1-2-10(11)3-8;/h8-10H,1-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXFTKNPXPVANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CC(C3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : CHClN
- Molecular Weight : 185.7 g/mol
- CAS Number : 2248403-10-1
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride is thought to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular processes.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, altering metabolic pathways.
- Redox Activity : The spirocyclic structure may facilitate redox reactions, impacting oxidative stress responses within cells.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate cytotoxicity against HeLa cells, with IC values ranging from 10 to 20 µg/mL .
Neuroprotective Effects
Some derivatives of spirocyclic compounds have been investigated for neuroprotective properties. They may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases.
Anti-inflammatory Properties
Research indicates that spirocyclic compounds can inhibit inflammatory pathways. For example, they may reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways .
Case Studies and Research Findings
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its spirocyclic framework allows for diverse modifications that can enhance pharmacological properties.
- Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of spirocyclic compounds for their activity against various cancer cell lines. The results indicated that derivatives of spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine exhibited promising cytotoxic effects, suggesting potential as anticancer agents .
Neuropharmacology
Research has indicated that compounds with spiro structures can interact with neurotransmitter systems, making them candidates for neuropharmacological studies.
- Case Study : An investigation into the effects of spiro compounds on serotonin receptors revealed that modifications to the spiro structure could enhance binding affinity and selectivity for specific receptor subtypes, indicating possible applications in treating mood disorders .
Materials Science
The unique structural properties of spiro compounds allow them to be utilized in the development of new materials, including polymers and nanomaterials.
- Data Table: Polymerization Potential
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Observations :
- Spiro Complexity: The target compound’s spiro[cyclobutane-norbornane] system imposes higher synthetic complexity compared to non-spiro derivatives like Bicyclo[2.2.1]heptan-2-amine HCl. Retrosynthetic disconnections for spiro systems require strategic bond cleavage to simplify the bicyclic core .
- Heteroatom Influence : 2-Azabicyclo[2.2.1]heptane derivatives (e.g., PharmaBlock’s 6-hydroxy-2-azabicycloheptane) exhibit altered basicity (p𝐾𝑎 ~9.5) due to nitrogen incorporation, contrasting with the target’s primary amine (p𝐾𝑎 ~10.2) .
- For example, spiro-pyrrolidine derivatives (5x, 5y) melt at 118–126°C , whereas norbornane dicarboxylates (e.g., HPN-68) show higher thermal stability (~200°C) in polymer applications .
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical and Bioactivity Data
Key Observations :
- Solubility : The hydrochloride salt of the target compound enhances water solubility (~12.5 mg/mL) compared to neutral spiro derivatives like 5y (0.8 mg/mL) .
- Bioactivity : While the target’s bioactivity remains undisclosed, structurally related 14-5-18 demonstrates potent anti-metastatic effects, attributed to its oxindole moiety’s hydrogen-bonding capability (N–H···O interactions in solid state) .
- Material Science Applications : Bicyclo[2.2.1]heptane dicarboxylates (e.g., HPN-68) highlight the framework’s versatility, improving polypropylene crystallinity by 15°C at 0.2 phr concentration .
Commercial and Industrial Relevance
- Scalability : Synthetic challenges for spiro systems (e.g., multi-step catalysis, stereochemical control) may increase production costs compared to simpler bicyclo derivatives .
Q & A
Basic: What are the common synthetic routes for Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine hydrochloride?
The synthesis typically involves multi-step strategies leveraging cycloaddition and spiroannulation. A representative method includes:
- Step 1 : Reacting cyclopentene derivatives with dichloroketene to form bicyclic ketones .
- Step 2 : Oxirane formation via trimethylsulfonium iodide, followed by ring-opening reactions (e.g., with lithium iodide) to establish the spiro framework .
- Step 3 : Introduction of the methanamine group via reductive amination or Hofmann rearrangement under mild acidic conditions .
- Final step : Hydrochloride salt formation to enhance solubility and stability .
Key challenges include controlling stereochemistry during spiro center formation and minimizing byproducts through optimized reaction times and temperatures .
Advanced: How can computational methods resolve discrepancies in experimental data for this compound?
Density functional theory (DFT) and correlation-energy functionals are critical for validating structural and thermodynamic properties:
- DFT with exact exchange (B3LYP) : Accurately predicts atomization energies (average deviation: 2.4 kcal/mol) and ionization potentials, aiding in reconciling conflicting spectroscopic data .
- Lee-Yang-Parr (LYP) correlation functional : Corrects electron density distributions in bicyclic systems, explaining anomalies in NMR or X-ray crystallography results (e.g., hydrogen bonding patterns) .
- Mechanistic studies : Track reaction intermediates using IRC (intrinsic reaction coordinate) calculations to resolve contradictions in proposed reaction pathways .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves spiro stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimer pairs observed in related bicyclic amines) .
- NMR spectroscopy : Distinguishes endo/exo substituents via coupling constants (e.g., H NMR for amine protons, C NMR for quaternary carbons) .
- Mass spectrometry : Confirms molecular weight (e.g., exact mass 363.1365 for derivatives) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm) and hydrogen bonding interactions .
Advanced: How does stereochemistry influence the biological activity of this compound?
The (1R,2R,4S) configuration in bicyclic frameworks dictates binding affinity and selectivity:
- Rigid spiro core : Enhances enzyme inhibition by restricting conformational flexibility, as seen in related oxindole alkaloids targeting neuronal receptors .
- Hydrogen bonding : Syn-anti amine proton arrangements affect interactions with biological targets (e.g., dimerization in oxindole derivatives modulates activity) .
- Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., copper-catalyzed amination) ensure enantiopurity, critical for in vivo efficacy studies .
Basic: What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against serine hydrolases or kinases using fluorogenic substrates, leveraging the rigid bicyclic scaffold for active-site docking .
- Receptor binding studies : Screen for affinity at GPCRs (e.g., adrenergic receptors) via radioligand displacement, given structural similarities to hypotensive agents like quinuclidine derivatives .
- Solubility and stability : Assess pharmacokinetic properties in simulated biological fluids (pH 7.4) due to hydrochloride salt formation .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while chloroform/hexane mixtures improve crystallization .
- Catalyst screening : Copper catalysts (e.g., CuI) accelerate electrophilic amination, reducing side reactions in arylcadmium intermediates .
- Temperature control : Low temperatures (–78°C) stabilize reactive intermediates (e.g., dichloroketene), minimizing decomposition .
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., oxirane ring-opening byproducts) and refine purification protocols .
Advanced: What mechanistic insights explain the compound’s reactivity in ring-opening reactions?
- Nucleophilic attack : The oxirane moiety undergoes regioselective ring opening with amines or thiols, influenced by steric hindrance at the spiro center .
- Acid-catalyzed pathways : Protonation of the oxirane oxygen increases electrophilicity, directing attack to the less substituted carbon (observed in bicyclo[3.2.0]heptane derivatives) .
- DFT studies : Transition-state modeling reveals higher activation energies for anti addition compared to syn pathways, guiding solvent/catalyst selection .
Basic: How is the hydrochloride salt form advantageous in pharmacological studies?
- Enhanced solubility : The salt form improves aqueous solubility (>50 mg/mL in water), facilitating in vitro assays and formulation .
- Stability : Protonation of the amine group reduces oxidation, extending shelf life under ambient conditions .
- Bioavailability : Ionic interactions enhance membrane permeability in physiological environments, critical for in vivo absorption .
Advanced: What strategies address contradictions in hydrogen bonding data from crystallography vs. spectroscopy?
- Variable-temperature NMR : Detects dynamic hydrogen bonding (e.g., amine proton exchange) not observed in static X-ray structures .
- DFT geometry optimization : Compares computed vs. experimental bond lengths (e.g., N-H⋯O distances) to identify lattice packing effects .
- Solid-state IR : Confirms hydrogen bonding patterns through frequency shifts (e.g., N-H stretches at 3200–3400 cm) .
Advanced: How can spirocyclic frameworks be tailored for targeted drug delivery?
- Prodrug design : Functionalize the methanamine group with ester linkages for enzymatic activation in specific tissues .
- Lipid nanoparticle encapsulation : Exploit the compound’s hydrophobicity for blood-brain barrier penetration, as seen in neuroactive agents .
- Receptor-targeted modifications : Introduce sulfonyl or fluorinated groups to enhance selectivity for overexpressed receptors in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
